Triadimenol A

Sterol 14-Demethylase Inhibitors CYP51 Azole Fungicides

Triadimenol A (CAS 89482-17-7) is the (1S,2R)-stereoisomer of triadimenol, exhibiting >1000-fold higher fungicidal potency than other stereoisomers. As the primary bioactive metabolite of triadimefon, this pure diastereomer eliminates variability inherent in technical-grade mixtures, ensuring reproducible bioassays, chiral LC-MS/MS method validation, and accurate environmental fate modeling. Use this pure enantiomer to remove confounding activity in CYP51 inhibition studies and physiologically based pharmacokinetic (PBPK) risk assessments.

Molecular Formula C14H18ClN3O2
Molecular Weight 295.76 g/mol
CAS No. 89482-17-7
Cat. No. B3431228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriadimenol A
CAS89482-17-7
Molecular FormulaC14H18ClN3O2
Molecular Weight295.76 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)O
InChIInChI=1S/C14H18ClN3O2/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11/h4-9,12-13,19H,1-3H3/t12-,13-/m0/s1
InChIKeyBAZVSMNPJJMILC-STQMWFEESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triadimenol A (CAS 89482-17-7): Technical Specifications and Identity


Triadimenol A (CAS 89482-17-7), also designated as (1S,2R)-1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol, is a specific diastereomer of the triazole fungicide triadimenol . It is a systemic fungicide that acts by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), thereby blocking ergosterol biosynthesis and disrupting fungal cell membrane integrity [1]. Triadimenol A is the primary bioactive metabolite of the fungicide triadimefon, formed via stereoselective reduction of the carbonyl group [2]. The compound possesses two chiral centers, yielding four possible stereoisomers, of which Triadimenol A represents the (1S,2R) configuration [3].

Why Substituting Triadimenol A with Generic Triadimenol or Analogs Compromises Efficacy


Generic or technical-grade triadimenol is typically a mixture of diastereomers A and B in varying ratios (often 6:1 to 4:1), yet the biological activity, environmental fate, and toxicological profile of these stereoisomers are not equivalent [1]. The (1S,2R)-Triadimenol A enantiomer exhibits up to 1000-fold higher fungicidal activity than other triadimenol stereoisomers [2]. Moreover, Triadimenol A and B undergo differential environmental degradation, epimerization, and tissue-specific accumulation, which directly impacts residue analysis, risk assessment, and regulatory compliance [3]. Substituting a defined, analytically pure Triadimenol A standard or research material with an undefined mixture introduces uncontrolled variables in bioassays, environmental fate studies, and pharmacokinetic modeling, thereby compromising the reproducibility and interpretability of scientific data.

Quantitative Differentiation of Triadimenol A: Comparative Evidence Guide


Stereoselective Target Binding: Triadimenol A vs. Other Stereoisomers

Triadimenol A (specifically the (1S,2R)-enantiomer) demonstrates the highest binding affinity for the fungal target enzyme lanosterol 14α-demethylase (CYP51) compared to the other three triadimenol stereoisomers. It achieves quantitative binding to the purified yeast enzyme at concentrations below 0.05 µM, indicating a high-affinity interaction at the active site [1]. The rank order of inhibitory potency was established as (1S,2R)-Triadimenol A > (1R,2R)-Triadimenol B > (1R,2S)-Triadimenol A enantiomer ≥ (1S,2S)-Triadimenol B enantiomer [1].

Sterol 14-Demethylase Inhibitors CYP51 Azole Fungicides

Differential Fungitoxicity: Triadimenol A vs. Other Stereoisomers

Bioassays conducted on wheat leaf rust (Puccinia recondita) revealed significant differences in fungicidal activity among the four optical isomers of triadimenol. The (-)-A-1S,2R enantiomer of Triadimenol A exhibited the highest bioactivity against mixed spores of wheat rust [1]. Literature further indicates that the (1S,2R)-isomer can be up to 1000-fold more active than the other three stereoisomers in fungal growth inhibition assays [2].

Fungicide Efficacy Wheat Leaf Rust Stereoselective Bioactivity

Differential Environmental Fate: Triadimenol A vs. Triadimenol B in Soil Degradation

The degradation of triadimenol in soil is stereoselective and varies significantly by soil type. In a controlled study of three soil types, the half-life of technical triadimenol (mixture) ranged from 56.4 days in fluvo-aquic soil to 154.0 days in red soil [1]. Crucially, Triadimenol A and B exhibit interconversion (epimerization) during degradation, with Triadimenol A transforming to Triadimenol B at a higher frequency (twice in fluvo-aquic soil) than the reverse reaction [1]. This dynamic behavior makes the environmental persistence of Triadimenol A contingent on both the soil matrix and the presence of other stereoisomers.

Environmental Fate Soil Persistence Enantioselective Degradation

Analytical Separation and Quantification: Triadimenol A as a Reference Standard

The analytical separation of Triadimenol A from its stereoisomers is achievable using validated chiral HPLC methods. A method using an Astec CYCLOBOND I 2000 HP-RSP column with a mobile phase of 20 mM ammonium acetate (pH 4.0) and acetonitrile (70:30) at 1 mL/min and UV detection at 220 nm successfully resolves Triadimenol A enantiomers [1]. The availability of a certified analytical standard (e.g., Triadimenol A PESTANAL) enables precise quantification and method validation, which is not possible with undefined isomer mixtures [1].

Chiral Chromatography Residue Analysis Analytical Standards

Optimal Research and Industrial Application Scenarios for Triadimenol A


Chiral Pharmacokinetic and Metabolism Studies

Given its status as the primary bioactive metabolite of triadimefon and its stereoselective formation in plants and animals, Triadimenol A is the ideal analytical standard for developing and validating chiral LC-MS/MS methods to track the stereoselective metabolism and tissue distribution of triadimefon and triadimenol in biological matrices [1]. Its use ensures accurate quantification of the active (1S,2R)-enantiomer, which is essential for physiologically based pharmacokinetic (PBPK) modeling and human health risk assessments [2].

Environmental Fate and Chiral Persistence Modeling

The differential degradation and epimerization kinetics of Triadimenol A in various soil types make it a critical compound for environmental fate studies. Researchers investigating the persistence, leaching, and transformation of chiral agrochemicals can use pure Triadimenol A as a tracer to quantify enantiomer-specific half-lives (e.g., 56.4 to 154.0 days depending on soil type) and to model epimerization pathways in soil and plant systems [3]. This data is directly applicable to environmental risk assessment and regulatory submissions.

Structure-Activity Relationship (SAR) and Target Engagement Assays

For mechanistic studies on azole fungicide resistance and CYP51 inhibition, Triadimenol A serves as the reference compound for maximum target engagement. Its quantitative binding to lanosterol 14α-demethylase at sub-micromolar concentrations provides a benchmark for evaluating novel inhibitors or assessing resistance mutations in fungal pathogens [4]. The use of the pure (1S,2R)-enantiomer eliminates confounding activity from less potent stereoisomers present in technical mixtures.

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